molecular formula C6H2Cl2N4O B14240066 5-Azido-1,3-dichloro-2-nitrosobenzene CAS No. 304883-50-9

5-Azido-1,3-dichloro-2-nitrosobenzene

Cat. No.: B14240066
CAS No.: 304883-50-9
M. Wt: 217.01 g/mol
InChI Key: KPAXCMJBQHUYFO-UHFFFAOYSA-N
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Description

5-Azido-1,3-dichloro-2-nitrosobenzene is an organic compound characterized by the presence of azido, dichloro, and nitroso functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-1,3-dichloro-2-nitrosobenzene typically involves the introduction of azido and nitroso groups onto a dichlorobenzene precursor. One common method involves the diazotization of 1,3-dichloro-2-nitrobenzene followed by azidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of the azido group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Azido-1,3-dichloro-2-nitrosobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido and nitroso groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitroso group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitroso group can yield 5-azido-1,3-dichloro-2-aminobenzene .

Scientific Research Applications

5-Azido-1,3-dichloro-2-nitrosobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-1,3-dichloro-2-nitrosobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in click chemistry reactions, forming stable triazole rings. The nitroso group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-1,3-dichloro-2-nitrosobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that do not possess the azido functionality .

Properties

CAS No.

304883-50-9

Molecular Formula

C6H2Cl2N4O

Molecular Weight

217.01 g/mol

IUPAC Name

5-azido-1,3-dichloro-2-nitrosobenzene

InChI

InChI=1S/C6H2Cl2N4O/c7-4-1-3(10-12-9)2-5(8)6(4)11-13/h1-2H

InChI Key

KPAXCMJBQHUYFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=O)Cl)N=[N+]=[N-]

Origin of Product

United States

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